
(131I)iodanylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(131I)iodanylmethane is a radiopharmaceutical compound used primarily for diagnostic purposes. It consists of human serum albumin labeled with iodine-131, a radioactive isotope. This compound is utilized in various medical applications, including the determination of blood volume, cardiac output, and the imaging of certain tissues .
Wissenschaftliche Forschungsanwendungen
(131I)iodanylmethane has a wide range of scientific research applications, including:
Blood Pool Imaging: Used as a radiotracer to visualize blood flow and identify abnormalities in the circulatory system.
Circulation Time Measurement: Helps measure the time it takes for blood to flow through the entire circulatory system.
Protein Loss Evaluation: Used to determine the rate of protein loss in conditions such as protein-losing enteropathies or nephrotic syndrome.
Radioimmunotherapy: Combines radiation therapy with immunotherapy to target cancer cells expressing albumin-binding proteins.
Localization Studies: Used in the localization of rheumatoid arthritis joints and other tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iodinated I-131 serum albumin involves the iodination of human serum albumin with iodine-131. The process typically includes the following steps:
Purification of Human Serum Albumin: Human serum albumin is purified to remove any impurities.
Iodination Reaction: The purified albumin is reacted with iodine-131 under controlled conditions. .
Stabilization: Stabilizers such as acetyltryptophanate and sodium caprylate are added to maintain the stability of the iodinated albumin.
Industrial Production Methods
Industrial production of iodinated I-131 serum albumin follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the purity and safety of the final product. The compound is typically produced in sterile, nonpyrogenic, aqueous solutions and stored under refrigerated conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
(131I)iodanylmethane primarily undergoes the following types of reactions:
Beta and Gamma Emissions: Iodine-131 decays by beta and gamma emissions, which are crucial for its diagnostic applications.
Binding Reactions: The iodinated albumin binds to specific proteins and tissues, allowing for targeted imaging and diagnostic studies.
Common Reagents and Conditions
Reagents: Iodine-131, human serum albumin, sodium hydroxide, hydrochloric acid, acetyltryptophanate, sodium caprylate
Conditions: Aqueous solution, pH 7.2-7.8, controlled temperature.
Major Products Formed
The major product formed from the iodination reaction is iodinated I-131 serum albumin, which is used for various diagnostic purposes .
Wirkmechanismus
The mechanism of action of iodinated I-131 serum albumin involves its ability to bind to human serum albumin and distribute uniformly throughout the bloodstream. Upon intravenous injection, the compound is distributed within the intravascular pool and slowly moves to the extravascular space . The radioactive iodine-131 emits beta and gamma radiation, which can be detected using imaging techniques. This allows for the visualization of blood flow and the identification of abnormalities in the circulatory system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodine-125 Human Albumin: Similar to iodine-131, iodine-125 is used for diagnostic purposes, including the determination of blood and plasma volume.
Technetium-99m Labeled Albumin: Another radiopharmaceutical used for imaging and diagnostic studies.
Uniqueness
(131I)iodanylmethane is unique due to its specific use of iodine-131, which has a relatively short half-life of 8.02 days. This allows for effective imaging and diagnostic studies while minimizing long-term radiation exposure . Additionally, the compound’s ability to bind to human serum albumin ensures that it remains within the bloodstream, providing accurate and reliable diagnostic results .
Eigenschaften
Molekularformel |
CH3I |
|---|---|
Molekulargewicht |
145.941 g/mol |
IUPAC-Name |
(131I)iodanylmethane |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i2+4 |
InChI-Schlüssel |
INQOMBQAUSQDDS-XKBLRHCCSA-N |
Isomerische SMILES |
C[131I] |
Kanonische SMILES |
CI |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


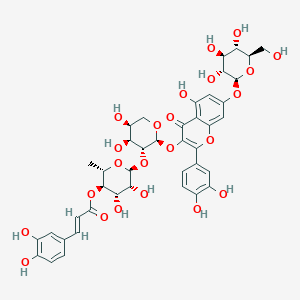

![(2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1245650.png)
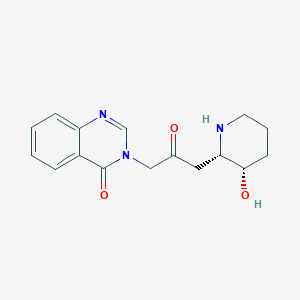
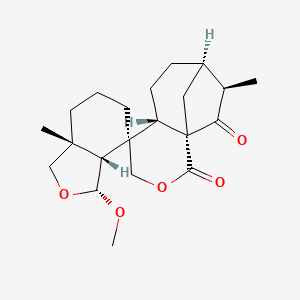
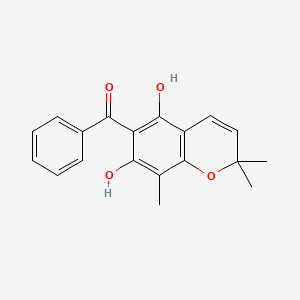
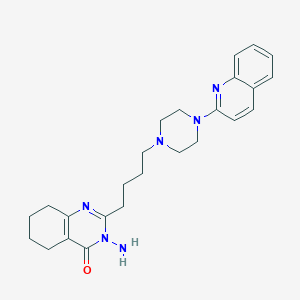
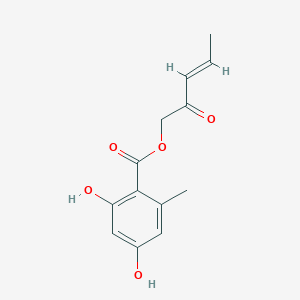


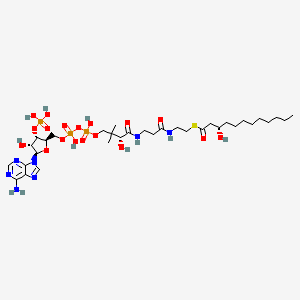
![(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol](/img/structure/B1245663.png)
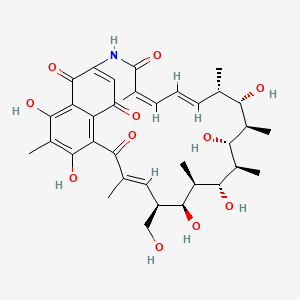
![4-[7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B1245668.png)
